molecular formula C4H5N3O B1669698 6-amino-1H-pyrimidin-2-one CAS No. 71-30-7

6-amino-1H-pyrimidin-2-one

Cat. No.: B1669698
CAS No.: 71-30-7
M. Wt: 111.10 g/mol
InChI Key: OPTASPLRGRRNAP-UHFFFAOYSA-N
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Description

6-amino-1H-pyrimidin-2-one is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main bases found in DNA and RNA, along with adenine, guanine, and thymine (or uracil in RNA). This compound forms a base pair with guanine through three hydrogen bonds, contributing to the stability of the DNA molecule .

Mechanism of Action

Target of Action

Cytosine is one of the four main nitrogenous bases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA) . In the DNA double helix, cytosine forms a base pair with guanine via three hydrogen bonds, contributing to the stability of the DNA molecule .

Mode of Action

Cytosine’s primary mode of action is through its role in the formation of base pairs in the DNA double helix. It pairs with guanine via three hydrogen bonds, which is crucial for the accurate replication of DNA during cell division . In RNA, cytosine also pairs with guanine, playing a vital role in protein synthesis .

Biochemical Pathways

Cytosine is involved in the biochemical pathways of DNA replication, transcription, and translation. During DNA replication, the complementary base pairing of cytosine with guanine ensures the faithful copying of genetic information . In transcription, the process where DNA is converted into RNA, cytosine again pairs with guanine. During translation, the process where RNA is used to synthesize proteins, the presence of cytosine in the RNA molecule helps determine the sequence of amino acids in the protein .

Pharmacokinetics

Modified forms of cytosine used in therapeutic applications, such as cytarabine, do have pharmacokinetic profiles . For example, cytarabine is used in the treatment of acute non-lymphocytic leukemia, lymphocytic leukemia, and the blast phase of chronic myelocytic leukemia .

Result of Action

The primary result of cytosine’s action is the accurate replication of DNA and the correct synthesis of proteins. By forming stable base pairs with guanine, cytosine plays a crucial role in maintaining the integrity of genetic information during DNA replication . In protein synthesis, the presence of cytosine in RNA molecules contributes to the correct sequencing of amino acids in proteins .

Action Environment

The action of cytosine is influenced by various environmental factors. For example, changes in pH or temperature can affect the stability of the DNA double helix and thus the pairing of cytosine with guanine . Additionally, certain chemical modifications of cytosine, such as methylation, can be influenced by environmental factors and play crucial roles in gene regulation and epigenetics .

Biochemical Analysis

Biochemical Properties

Cytosine plays a crucial role in biochemical reactions. It forms a part of DNA and RNA or as a part of a nucleotide. As cytidine triphosphate (CTP), it can act as a co-factor to enzymes, and can transfer a phosphate to convert adenosine diphosphate (ADP) to adenosine triphosphate (ATP). In DNA and RNA, cytosine is paired with guanine .

Cellular Effects

Cytosine influences cell function by participating in the formation of genetic material. It is involved in cell signaling pathways, gene expression, and cellular metabolism. The pairing of cytosine with guanine in DNA and RNA is fundamental to the genetic code that drives protein synthesis and cellular function .

Molecular Mechanism

Cytosine exerts its effects at the molecular level through Watson-Crick base pairing, where it forms three hydrogen bonds with guanine. This base pairing is essential for the structure of DNA and RNA and for the accurate replication of genetic information .

Temporal Effects in Laboratory Settings

Cytosine is inherently unstable and can change into uracil (spontaneous deamination). This can lead to a point mutation if not repaired by the DNA repair enzymes such as uracil glycosylase .

Metabolic Pathways

Cytosine is involved in the metabolic pathways of nucleotide biosynthesis. It is incorporated into DNA and RNA molecules and participates in the synthesis of ATP when it is part of CTP .

Transport and Distribution

Cytosine, as a part of nucleotides, is distributed within cells and tissues as a component of DNA and RNA. It is transported during the processes of DNA replication and RNA transcription .

Subcellular Localization

Cytosine is localized within the nucleus of the cell as a component of nuclear DNA. It is also present in the cytoplasm as a component of RNA and in the mitochondria as a part of mitochondrial DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-amino-1H-pyrimidin-2-one can be synthesized chemically through various methods. One common method involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method involves reacting urea and an alkoxide, followed by a reaction with alkoxyacrylonitriles or dialkoxypropionitriles .

Industrial Production Methods: In industrial settings, cytosine is often produced by reacting sodium ethylate, urea, and 3,3-diethoxy propionitrile under controlled conditions. The reaction mixture is then subjected to reflux and subsequent crystallization to obtain cytosine .

Chemical Reactions Analysis

Types of Reactions: 6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to uracil through deamination.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-amino-1H-pyrimidin-2-one and its derivatives have numerous applications in scientific research:

Comparison with Similar Compounds

6-amino-1H-pyrimidin-2-one’s unique properties and its critical role in genetic information storage and transmission make it an essential compound in both biological and industrial contexts.

Properties

IUPAC Name

6-amino-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
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InChI Key

OPTASPLRGRRNAP-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)N=C1)N
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Molecular Formula

C4H5N3O
Record name cytosine
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Related CAS

52685-04-8, 26297-64-3
Record name Polycytosine
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Record name 2(1H)-Pyrimidinone, 4-amino-, dimer
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DSSTOX Substance ID

DTXSID4044456
Record name Cytosine
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Molecular Weight

111.10 g/mol
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Physical Description

Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Cytosine
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Solubility

>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL
Record name SID56322619
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Record name Cytosine
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Vapor Pressure

0.00109 [mmHg]
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CAS No.

71-30-7
Record name Cytosine
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Record name 2(1H)-Pyrimidinone, 6-amino-
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Record name CYTOSINE
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Melting Point

> 300 °C
Record name Cytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cytosine?

A1: Cytosine has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol.

Q2: What spectroscopic data is available for cytosine?

A2: Cytosine exhibits characteristic UV absorption, with a maximum absorbance (λmax) at 276 nm in 0.01 N HCl and 270 nm in 0.01 N NaOH. [] This property is typical of 1-substituted cytosines. [] Additionally, 1H-NMR spectroscopy provides insights into the structure, especially when studying derivatives like methyl pentopyrate tetra-acetate, revealing the arrangement of protons in the molecule. []

Q3: What is the primary role of cytosine in biology?

A3: Cytosine is one of the four main nucleobases found in DNA and RNA, playing a crucial role in storing and transmitting genetic information.

Q4: What are the other epigenetic modifications of cytosine and their significance?

A4: Besides methylation (5mC), cytosine can undergo oxidation to form 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). [, , ] These modifications are intermediates in active DNA demethylation pathways and play distinct roles in gene regulation and development. [, , ]

Q5: How does the presence of 5-hydroxymethylcytosine (5hmC) differ across tissues and species?

A5: 5hmC was initially identified in mammalian brain tissue and stem cells. [] It is also found in the mouse embryonic stem cell genome, with levels decreasing during cell differentiation. [] Research suggests that 5hmC is present in other species as well, including frogs. []

Q6: Can environmental factors influence cytosine methylation patterns?

A6: Yes, environmental factors can contribute to population-specific differences in cytosine methylation. [] Genetic variation plays a role, but a substantial proportion of local modification quantitative trait loci exhibit population-specific effects, suggesting potential roles for genetic epistasis and genotype × environment interactions. []

Q7: Which enzymes are involved in cytosine methylation and demethylation?

A7: DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to cytosine, while ten-eleven translocation (TET) enzymes are dioxygenases that oxidize 5mC to 5hmC. [, ]

Q8: What is the role of DNA methyltransferase 1 (DNMT1) in mitochondria?

A8: Unlike other DNMTs, DNMT1 localizes to the mitochondria, driven by a conserved mitochondrial targeting sequence. [] Mitochondrial DNMT1 (mtDNMT1) binds to mtDNA and its expression is regulated by factors like NRF1, PGC1α, and p53, suggesting a role in mitochondrial gene expression and function. []

Q9: Can enzymes be used to detect specific cytosine modifications?

A9: Yes. A novel approach utilizing APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) leverages the enzymatic activity of APOBEC3A (A3A), a cytosine deaminase, to localize 5hmC. [] A3A efficiently deaminates cytosine and 5mC but not oxidized forms like 5hmC. [] This differential activity allows for the identification and mapping of 5hmC in DNA samples. []

Q10: What is the mechanism of action of cytosine arabinoside as an anticancer drug?

A10: Cytosine arabinoside (Ara-C) is a nucleoside analog that interferes with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. [] Studies show that Ara-C primarily arrests cells in the G1 phase of the cell cycle, and induces apoptosis through both p53/Fas-dependent and independent pathways depending on the cell type. [] High doses of Ara-C have shown efficacy in treating refractory or relapsed acute leukemia. []

Q11: How is cytosine deaminase used in cancer treatment?

A11: Cytosine deaminase (CD) is employed in a suicide gene therapy approach for cancer. [, , ] CD converts the non-toxic prodrug 5-fluorocytosine (5FC) into the toxic compound 5-fluorouracil (5FU), which inhibits DNA synthesis and leads to cell death. [, , ] This strategy relies on targeted delivery of the CD gene to tumor cells, allowing for localized production of 5FU and minimizing systemic toxicity. [, , ]

Q12: What limitations are associated with cytosine deaminase/5-fluorocytosine therapy?

A12: The efficacy of CD/5FC therapy can be limited by inefficient gene delivery to tumor cells and suboptimal prodrug conversion rates. [] Additionally, prolonged prodrug administration might be necessary for optimal therapeutic effects. []

Q13: Have researchers developed improved versions of cytosine deaminase for therapeutic use?

A13: Yes. Molecular engineering efforts have led to the creation of bacterial cytosine deaminase (bCD) mutants with enhanced activity. [] These mutants exhibit a higher preference for 5FC as a substrate, leading to increased sensitivity of cancer cells to the prodrug and improved bystander effects. []

Q14: How is computational chemistry used to study cytosine and its derivatives?

A14: Computational methods, such as Density Functional Theory (DFT) calculations, provide insights into various aspects of cytosine chemistry, including:

  • Hydrogen bonding: Understanding how cytosine interacts with water molecules. []
  • Proton transfer: Elucidating the mechanisms and energetics of proton transfer within cytosine and its base pairs. []
  • Enzyme mechanisms: Investigating the catalytic mechanism of enzymes like yeast cytosine deaminase (yCD). []

Q15: What are the future directions for research on cytosine modifications?

A15: Future research will likely focus on:

  • Utilizing computational tools and molecular modeling to design more effective CD/5FC therapies and to discover new enzymes with desirable properties for biotechnological and medical applications. [, ]

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